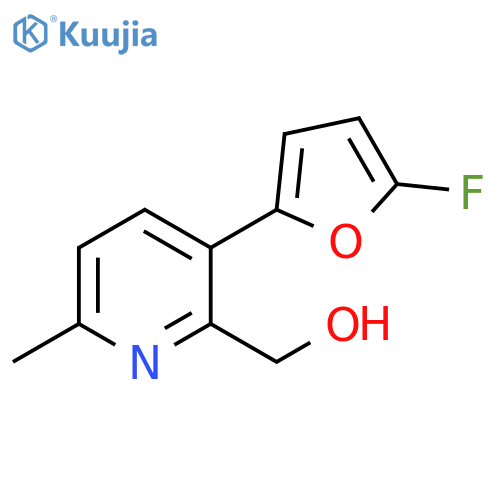

Cas no 2137844-43-8 (2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl-)

2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl- 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl-

-

- インチ: 1S/C11H10FNO2/c1-7-2-3-8(9(6-14)13-7)10-4-5-11(12)15-10/h2-5,14H,6H2,1H3

- InChIKey: WYSWFAWYIKSRPS-UHFFFAOYSA-N

- ほほえんだ: C1(CO)=NC(C)=CC=C1C1=CC=C(F)O1

2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-673657-0.25g |

[3-(5-fluorofuran-2-yl)-6-methylpyridin-2-yl]methanol |

2137844-43-8 | 0.25g |

$1065.0 | 2023-03-11 | ||

| Enamine | EN300-673657-1.0g |

[3-(5-fluorofuran-2-yl)-6-methylpyridin-2-yl]methanol |

2137844-43-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-673657-10.0g |

[3-(5-fluorofuran-2-yl)-6-methylpyridin-2-yl]methanol |

2137844-43-8 | 10.0g |

$4974.0 | 2023-03-11 | ||

| Enamine | EN300-673657-5.0g |

[3-(5-fluorofuran-2-yl)-6-methylpyridin-2-yl]methanol |

2137844-43-8 | 5.0g |

$3355.0 | 2023-03-11 | ||

| Enamine | EN300-673657-0.5g |

[3-(5-fluorofuran-2-yl)-6-methylpyridin-2-yl]methanol |

2137844-43-8 | 0.5g |

$1111.0 | 2023-03-11 | ||

| Enamine | EN300-673657-0.05g |

[3-(5-fluorofuran-2-yl)-6-methylpyridin-2-yl]methanol |

2137844-43-8 | 0.05g |

$972.0 | 2023-03-11 | ||

| Enamine | EN300-673657-2.5g |

[3-(5-fluorofuran-2-yl)-6-methylpyridin-2-yl]methanol |

2137844-43-8 | 2.5g |

$2268.0 | 2023-03-11 | ||

| Enamine | EN300-673657-0.1g |

[3-(5-fluorofuran-2-yl)-6-methylpyridin-2-yl]methanol |

2137844-43-8 | 0.1g |

$1019.0 | 2023-03-11 |

2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl- 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl-に関する追加情報

Compound CAS No. 2137844-43-8: 2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl-

2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl- is a complex organic compound with the CAS registry number 2137844-43-8. This compound belongs to the class of pyridine derivatives and has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. The molecule consists of a pyridine ring substituted with a hydroxymethyl group at position 2, a fluoro-substituted furan moiety at position 3, and a methyl group at position 6. These substituents contribute to the compound's distinct chemical properties and biological activity.

The synthesis of 2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl- involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various strategies to optimize the reaction conditions, such as using microwave-assisted synthesis or catalytic systems, to enhance the overall process.

In terms of biological activity, 2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl- has shown promising results in preliminary in vitro studies. It exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest its potential as a lead compound for the development of drugs targeting Alzheimer's disease and related conditions.

The structural features of this compound play a crucial role in its bioactivity. The pyridine ring provides aromatic stability and serves as a platform for further functionalization. The hydroxymethyl group at position 2 introduces hydrogen bonding capabilities, which are essential for molecular interactions with biological targets. The fluoro-substituted furan moiety at position 3 adds electron-withdrawing effects, enhancing the compound's lipophilicity and potentially improving its pharmacokinetic properties.

Recent studies have also investigated the influence of substituents on the compound's activity using computational modeling techniques. Quantum mechanical calculations have revealed that the methyl group at position 6 contributes to steric hindrance around the pyridine ring, which may influence the binding affinity of the compound to its target enzymes.

In addition to its pharmacological applications, 2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl- has been explored for its potential in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as semiconductors or light-emitting diodes (LEDs). Researchers are currently investigating its ability to form self-assembled monolayers and its compatibility with various semiconductor surfaces.

The environmental impact of this compound is another area of interest. Studies have been conducted to assess its biodegradability and toxicity under different environmental conditions. Preliminary results indicate that it undergoes slow degradation under aerobic conditions but shows low acute toxicity to aquatic organisms.

In conclusion, 2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl- is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and promising biological activity make it a valuable subject for further research and development.

2137844-43-8 (2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl-) 関連製品

- 1261782-40-4(2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine)

- 2137992-85-7(1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine)

- 38954-41-5(1-Phenyl-2-acetamidocyclopropane)

- 1797737-46-2(7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane)

- 1804627-16-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)

- 2172139-92-1(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)

- 1521428-36-3(3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine)

- 2640960-63-8(1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol)

- 2287246-75-5(Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate)

- 13893-39-5(2-Decenal, 2-hexyl-)